2-(4-(Bromomethyl)phenyl)thiazole
Overview
Description
2-(4-(Bromomethyl)phenyl)thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a bromomethyl group at the para position of the phenyl ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Bromomethyl)phenyl)thiazole typically involves the bromination of 4-methylphenylthiazole. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform under controlled conditions to ensure selective bromination at the methyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers are formed.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)thiazole has significant applications in various fields:
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
2-(4-Methylphenyl)thiazole: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
2-(4-Chloromethyl)phenyl)thiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological interactions.
Uniqueness: 2-(4-(Bromomethyl)phenyl)thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity patterns and enhances its potential for forming covalent bonds with biological targets . This makes it a valuable compound for developing novel pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCPJOLWXGXZNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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